5-(Cyclopropylmethoxy)picolinonitrile
Description
5-(Cyclopropylmethoxy)picolinonitrile (CAS: 1366664-75-6) is a substituted picolinonitrile derivative with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . The compound features a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 5-position of the pyridine ring and a nitrile (-CN) group at the 2-position. Its InChIKey (ALQWICMXEZHUJM-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .
Its commercial availability from global suppliers (e.g., China, Germany) underscores its industrial relevance .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-(cyclopropylmethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-9-3-4-10(6-12-9)13-7-8-1-2-8/h3-4,6,8H,1-2,7H2 |
InChI Key |
ALQWICMXEZHUJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CN=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-(Cyclopropylmethoxy)picolinonitrile with three key analogs:
Functional and Industrial Relevance
- In contrast, the -CF₃ group in 5-(Trifluoromethyl)picolinonitrile withdraws electrons, favoring electrophilic reactions .
- Biological Activity: 6-Indazolyl-2-picolinonitriles exhibit herbicidal activity due to their bulky substituents, which may interfere with plant enzyme systems . The target compound’s cyclopropane moiety could similarly influence bioactivity through steric interactions.
- Material Science :
- The -CF₃ analog’s role in fluorinated polymers highlights how substituents dictate thermal stability and chemical resistance. The target compound’s cyclopropane ring might contribute to rigidity in polymer backbones .
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